molecular formula C16H14N2O3 B13579323 N-methyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-phenylacetamide

N-methyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-phenylacetamide

Cat. No.: B13579323
M. Wt: 282.29 g/mol
InChI Key: SIENPKVCBIGHDG-UHFFFAOYSA-N
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Description

N-methyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-phenylacetamide typically involves the condensation of 2-aminophenol with an appropriate acylating agent to form the benzoxazole ring. This is followed by the introduction of the N-methyl and N-phenylacetamide groups through subsequent reactions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated benzoxazole derivatives.

Scientific Research Applications

N-methyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
  • N-methyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
  • N-phenyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Uniqueness

N-methyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-phenylacetamide is unique due to the presence of both N-methyl and N-phenylacetamide groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, solubility, and bioactivity compared to similar compounds.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

N-methyl-2-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylacetamide

InChI

InChI=1S/C16H14N2O3/c1-17(12-7-3-2-4-8-12)15(19)11-18-13-9-5-6-10-14(13)21-16(18)20/h2-10H,11H2,1H3

InChI Key

SIENPKVCBIGHDG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3OC2=O

Origin of Product

United States

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